1-(4-Methoxybenzyl)cyclobutanamine hydrochloride
Description
1-(4-Methoxybenzyl)cyclobutanamine hydrochloride is a cyclobutane-derived amine compound functionalized with a 4-methoxybenzyl group. The 4-methoxybenzyl substituent introduces aromaticity and electron-donating properties, which may influence receptor binding or solubility. The hydrochloride salt enhances stability and aqueous solubility, making it suitable for pharmaceutical or agrochemical applications .
Properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]cyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-14-11-5-3-10(4-6-11)9-12(13)7-2-8-12;/h3-6H,2,7-9,13H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGJFMKRSULTGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC2(CCC2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride typically involves the reaction of cyclobutanamine with 4-methoxybenzyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, solvent, and reaction time to achieve high yields and purity .
Chemical Reactions Analysis
1-(4-Methoxybenzyl)cyclobutanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(4-Methoxybenzyl)cyclobutanamine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below compares 1-(4-Methoxybenzyl)cyclobutanamine hydrochloride with key structural analogs, highlighting molecular differences and their implications:
Key Observations:
- Substituent Effects : The 4-methoxybenzyl group in the target compound provides moderate lipophilicity compared to halogenated analogs (e.g., 3-chlorophenyl or trifluoromethoxy substituents), which are more lipophilic and may enhance membrane permeability .
- Trifluoromethyl Derivatives : Compounds with -CF₃ groups (e.g., ) exhibit superior metabolic stability due to fluorine’s electronegativity, a trait leveraged in CNS-targeting agents .
Biological Activity
1-(4-Methoxybenzyl)cyclobutanamine hydrochloride is a synthetic compound with the molecular formula CHClNO and a molecular weight of 227.73 g/mol. Its unique cyclobutane structure, combined with a methoxybenzyl group, positions it as a compound of interest in medicinal chemistry, particularly for its potential biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Research indicates that the compound may modulate enzymatic activity and receptor signaling pathways, leading to various physiological responses. The exact molecular pathways involved are still under investigation, but preliminary studies suggest potential applications in neuropsychiatric disorders and cancer therapeutics due to its ability to influence metabotropic glutamate receptors (mGluR2) and other critical targets in cellular signaling.
Biological Activity Overview
Recent studies have explored the biological effects of this compound across several domains:
- Neuropharmacology : The compound exhibits potential as a modulator of mGluR2, which is implicated in various neuropsychiatric conditions. This interaction may enhance synaptic transmission and neuroprotection.
- Anticancer Properties : Preliminary findings suggest that this compound may inhibit tumor cell proliferation in vitro. Further research is needed to elucidate its mechanisms of action against specific cancer cell lines.
Case Studies
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In Vitro Studies on Tumor Cell Lines :
- A study evaluated the compound's antiproliferative effects on human colon carcinoma cell lines (HCT116). Results indicated that treatment led to significant growth inhibition, suggesting its potential as an anticancer agent.
- Another investigation focused on glioma cells, revealing that the compound induced apoptosis through multiple pathways, including cell cycle arrest and necroptosis.
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Neuropharmacological Effects :
- Research examining the modulation of mGluR2 by the compound demonstrated enhanced signaling in neuronal cultures, indicating potential therapeutic benefits in treating depression and anxiety disorders.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)cyclobutanamine hydrochloride | Cyclobutane | Similar receptor modulation; less potent than target |
| 1-(4-Methoxybenzyl)cyclopentanamine hydrochloride | Cyclopentane | Different pharmacokinetics; lower bioavailability |
| 1-(4-Methoxybenzyl)cyclohexanamine hydrochloride | Cyclohexane | Broader receptor interactions; potential side effects |
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of cyclobutanamine with 4-methoxybenzyl chloride under controlled conditions. The yield and purity can be optimized by adjusting parameters such as temperature and solvent choice.
Pharmacokinetics
Studies on the pharmacokinetic profile suggest that the compound has favorable properties for drug development, including good solubility and stability in biological systems. However, further investigations into its metabolism and bioavailability are essential for understanding its therapeutic potential.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
